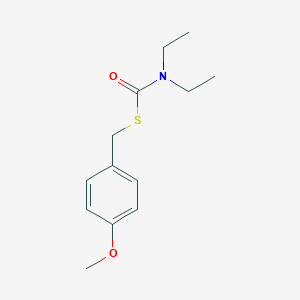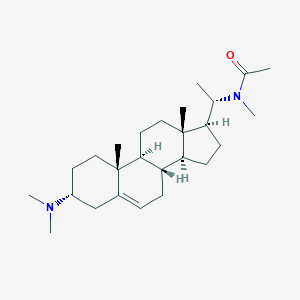
3,3'-Dicarbomethoxybenzidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'3,3'-Dicarbomethoxybenzidine' (DCMB) is a chemical compound that belongs to the class of benzidine derivatives. It is a yellow crystalline powder that is widely used in scientific research for its unique properties and applications. DCMB is a potent inhibitor of DNA synthesis and has been extensively studied for its potential use in cancer treatment and diagnosis.
Wirkmechanismus
3,3'-Dicarbomethoxybenzidine inhibits DNA synthesis by binding to the enzyme thymidine kinase, which is involved in the synthesis of DNA. This binding prevents the incorporation of thymidine into the DNA chain, which leads to the inhibition of DNA synthesis. 3,3'-Dicarbomethoxybenzidine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of cellular proteins and ultimately cell death.
Biochemical and Physiological Effects
3,3'-Dicarbomethoxybenzidine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. 3,3'-Dicarbomethoxybenzidine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 3,3'-Dicarbomethoxybenzidine has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,3'-Dicarbomethoxybenzidine is its potent inhibitory effect on DNA synthesis. This makes it a useful tool for studying the role of DNA synthesis in various biological processes. 3,3'-Dicarbomethoxybenzidine is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of 3,3'-Dicarbomethoxybenzidine is its potential toxicity. It has been shown to induce oxidative stress and DNA damage in cells, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 3,3'-Dicarbomethoxybenzidine in scientific research. One area of interest is the development of 3,3'-Dicarbomethoxybenzidine-based fluorescent dyes for the detection of DNA damage and repair. Another potential application is the use of 3,3'-Dicarbomethoxybenzidine as a therapeutic agent for the treatment of cancer and other diseases. Additionally, 3,3'-Dicarbomethoxybenzidine may be useful in the study of the role of oxidative stress in various biological processes. Overall, 3,3'-Dicarbomethoxybenzidine is a versatile and useful compound that has many potential applications in scientific research.
Synthesemethoden
3,3'-Dicarbomethoxybenzidine can be synthesized by the reaction of o-dianisidine with chloroacetic acid in the presence of hydrochloric acid. The reaction yields a yellow crystalline powder, which is then purified by recrystallization. The purity of the final product can be determined by thin-layer chromatography and melting point analysis.
Wissenschaftliche Forschungsanwendungen
3,3'-Dicarbomethoxybenzidine has been extensively studied for its potential use in cancer treatment and diagnosis. It is a potent inhibitor of DNA synthesis and has been shown to induce apoptosis in cancer cells. 3,3'-Dicarbomethoxybenzidine has also been used as a fluorescent dye for the detection of DNA damage and repair. In addition, 3,3'-Dicarbomethoxybenzidine has been used as a reagent for the detection of hydrogen peroxide and other reactive oxygen species.
Eigenschaften
CAS-Nummer |
15403-45-9 |
|---|---|
Molekularformel |
C16H16N2O4 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
methyl 2-amino-5-(4-amino-3-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C16H16N2O4/c1-21-15(19)11-7-9(3-5-13(11)17)10-4-6-14(18)12(8-10)16(20)22-2/h3-8H,17-18H2,1-2H3 |
InChI-Schlüssel |
RSSUDYOKPAZOGO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C(=O)OC)N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C(=O)OC)N |
Andere CAS-Nummern |
15403-45-9 |
Synonyme |
33DICARBOMETHOXYBENZIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)





![Oxo[(tributylstannyl)oxy]borane](/img/structure/B97974.png)

![1-(Isopropylamino)-3-[(4-methoxy-2-methyl-1-naphthyl)oxy]-2-propanol](/img/structure/B97977.png)

![Benzenesulfonamide, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B97979.png)


